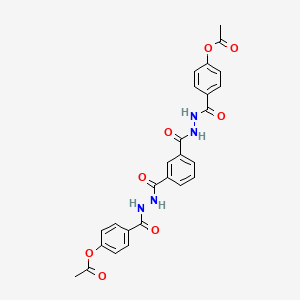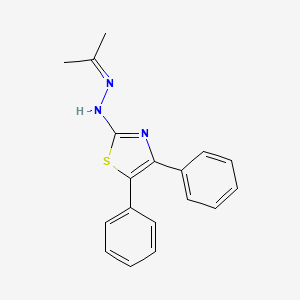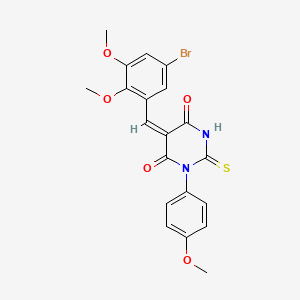
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate, also known as PHCA, is a synthetic organic compound with potential applications in the field of medicinal chemistry. It is a derivative of hydrazine, a nitrogen-based organic compound that has long been used as a reagent in organic synthesis. PHCA is a relatively new compound that has gained attention due to its potential as a precursor for the synthesis of novel drugs. In
Mécanisme D'action
The mechanism of action of 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate is not well understood. However, it is believed that this compound may act as a chelating agent for metal ions. Metal chelation is an important process in the treatment of metal toxicity and in the development of metal-based drugs. This compound has been shown to have good chelating properties for metal ions such as copper, iron, and zinc. It has also been reported that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported that this compound can inhibit the growth of cancer cells, induce apoptosis, and act as a chelating agent for metal ions. This compound has also been shown to have antibacterial and antifungal activities. In addition, this compound has been reported to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using a two-step process. It has been shown to have good chelating properties for metal ions, which makes it useful in the development of metal-based drugs. This compound has also been shown to have a variety of biochemical and physiological effects, which makes it a promising compound for further research. However, there are also some limitations to the use of this compound in lab experiments. It has been reported that this compound is insoluble in water, which may limit its use in certain experiments. In addition, this compound has not been extensively studied, and its mechanism of action is not well understood.
Orientations Futures
There are many future directions for research on 1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate. One area of research could be the synthesis of novel compounds using this compound as a precursor. This compound has been shown to have potential as a chelating agent for metal ions, and further research could focus on the development of metal-based drugs using this compound. Another area of research could be the study of the mechanism of action of this compound. The exact mechanism of action of this compound is not well understood, and further research could shed light on this process. Additionally, further studies could be conducted to determine the efficacy and safety of this compound in the treatment of various diseases.
Méthodes De Synthèse
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate can be synthesized using a two-step process. The first step involves the reaction of 1,3-dibromobenzene with hydrazine hydrate to produce 1,3-phenylenedihydrazine. The second step involves the reaction of 1,3-phenylenedihydrazine with diacetyl chloride to produce this compound. This method has been reported in the literature and has been used to synthesize this compound in the laboratory.
Applications De Recherche Scientifique
1,3-phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene) diacetate has been studied for its potential as a precursor for the synthesis of novel drugs. It has been reported that this compound can be used to synthesize compounds that have antitumor, antibacterial, and antifungal activities. This compound has also been studied for its potential as a chelating agent for metal ions. Metal chelation is an important process in the treatment of metal toxicity and in the development of metal-based drugs. This compound has been shown to have good chelating properties for metal ions such as copper, iron, and zinc.
Propriétés
IUPAC Name |
[4-[[[3-[[(4-acetyloxybenzoyl)amino]carbamoyl]benzoyl]amino]carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O8/c1-15(31)37-21-10-6-17(7-11-21)23(33)27-29-25(35)19-4-3-5-20(14-19)26(36)30-28-24(34)18-8-12-22(13-9-18)38-16(2)32/h3-14H,1-2H3,(H,27,33)(H,28,34)(H,29,35)(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLRJEZMQJHBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)C(=O)NNC(=O)C3=CC=C(C=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4884500.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4884506.png)


![1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884536.png)
![1-(2-chloro-4-nitrophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B4884544.png)


![methyl {5-[3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride hydrate](/img/structure/B4884558.png)
![(2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884566.png)

![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide](/img/structure/B4884571.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4884574.png)
![N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4884578.png)